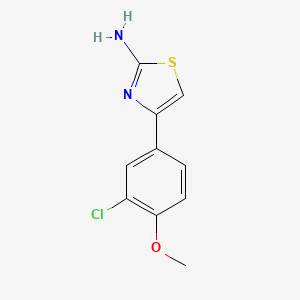

4-(3-Chloro-4-methoxyphenyl)-1,3-thiazol-2-amine

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups and substituents. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the thiazole ring serves as the parent structure with the amine group at position 2 and the substituted phenyl group at position 4. The phenyl ring contains two substituents: a chlorine atom at the meta position (position 3) and a methoxy group at the para position (position 4) relative to the thiazole attachment point.

The molecular structure can be represented through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is COc1ccc(cc1Cl)c1csc(n1)N, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C10H9ClN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13), offering a comprehensive description of the molecular structure including hydrogen atom positions. The corresponding International Chemical Identifier Key is ZFQOKZYZFZSZKA-UHFFFAOYSA-N, serving as a unique molecular identifier for database searches and chemical information retrieval.

The compound exhibits a planar heterocyclic thiazole ring system connected to a substituted aromatic benzene ring through a carbon-carbon bond. The thiazole ring contains both sulfur and nitrogen heteroatoms, with the amine group positioned adjacent to one of the nitrogen atoms. The methoxy substituent on the phenyl ring provides electron-donating character, while the chlorine substituent contributes electron-withdrawing properties, creating an interesting electronic environment within the molecule.

Alternative Chemical Designations and Registry Numbers

Propiedades

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQOKZYZFZSZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357113 | |

| Record name | 4-(3-Chloro-4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97713-62-7 | |

| Record name | 4-(3-Chloro-4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via α-Haloketone and Thiourea Cyclization

A common and effective method involves the reaction of 3-chloro-4-methoxyphenacyl bromide or chloride (an α-haloketone derivative) with thiourea in an alcoholic solvent under reflux conditions. The reaction proceeds through nucleophilic attack by thiourea on the α-haloketone, followed by cyclization and elimination to yield the thiazol-2-amine derivative.

- Dissolve thiourea in ethanol.

- Add the 3-chloro-4-methoxyphenacyl halide solution dropwise under stirring.

- Reflux the mixture at approximately 78 °C for 45 minutes to 2 hours.

- After completion, cool the reaction mixture and add saturated sodium bicarbonate solution to neutralize and precipitate the product.

- Filter, wash, and recrystallize the product from ethanol or ethanol-DMF mixtures for purification.

This method is adapted from similar syntheses of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivatives and is applicable to the 3-chloro-4-methoxyphenyl analogs with minor modifications.

Stepwise Synthesis from Diphenylamine Derivatives

An alternative route involves multi-step synthesis starting from diphenylamine derivatives:

- Step 1: Synthesis of N-(chloroacetyl) diphenylamine by reacting diphenylamine with chloroacetyl chloride in an organic solvent such as dioxane.

- Step 2: Conversion of N-(chloroacetyl) diphenylamine to N-(2-amino-1,3-thiazol-4-yl)diphenylamine by reaction with thiourea.

- Step 3: Functionalization of the thiazole ring by substitution with the 3-chloro-4-methoxyphenyl group through aromatic substitution or coupling reactions.

While this approach is more complex and used mainly for diphenylamine derivatives, it exemplifies the versatility of thiourea-based cyclization in thiazole ring formation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, ethanol-DMF mixture, or dioxane | Ethanol preferred for solubility and reflux |

| Temperature | Reflux (~78 °C) | Ensures complete cyclization |

| Reaction Time | 45 min to 2 hours | Monitored by thin-layer chromatography (TLC) |

| Reagents Stoichiometry | Equimolar amounts of thiourea and α-haloketone | Slight excess of thiourea can drive reaction |

| Workup | Neutralization with saturated NaHCO3 solution | Precipitates product for filtration |

| Purification | Recrystallization from ethanol or ethanol-DMF | Enhances purity and yield |

Analytical Confirmation of Product

The structural integrity and purity of this compound are confirmed by:

- 1H-NMR Spectroscopy: Characteristic aromatic proton signals between δ 6.8–7.5 ppm, and amino group signals around δ 4.1–4.2 ppm.

- Infrared Spectroscopy (IR): Presence of NH2 stretching (~3300–3500 cm⁻¹) and C–O stretching (~1250 cm⁻¹) from the methoxy group.

- Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the compound.

- Elemental Analysis: Consistency with calculated carbon, hydrogen, nitrogen, sulfur, and chlorine content within ±0.3% error.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

The compound has shown promising results in anticancer research. Various studies have synthesized derivatives of thiazole compounds and evaluated their cytotoxic effects against multiple cancer cell lines.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of several thiazole derivatives against human cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). The results indicated significant anti-proliferative activity, with some derivatives exhibiting IC50 values as low as 0.5 µM, suggesting strong potential for further development as anticancer agents .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth .

Antimicrobial Properties

4-(3-Chloro-4-methoxyphenyl)-1,3-thiazol-2-amine and its derivatives have also been investigated for their antimicrobial activities. These compounds have been shown to exhibit efficacy against a range of bacterial strains.

Case Studies:

- In Vitro Antibacterial Activity : Research demonstrated that certain thiazole derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL, indicating strong potential for therapeutic applications .

- Biofilm Formation Inhibition : Some derivatives were effective in preventing biofilm formation by methicillin-resistant strains of Staphylococcus epidermidis, highlighting their potential use in treating infections associated with biofilms .

Antioxidant Activity

The antioxidant properties of this compound have also been explored, particularly regarding their ability to scavenge free radicals and protect cells from oxidative stress.

Case Studies:

- DPPH Radical Scavenging Assay : Several studies have employed the DPPH assay to evaluate the antioxidant capacity of thiazole derivatives. Results showed that certain compounds exhibited significant radical scavenging activity, suggesting their potential role as protective agents against oxidative damage .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The table below summarizes key structural analogs and their substituent effects:

Key Observations :

- Substituent Position : The 3-Cl-4-OMe substitution in the target compound is unique compared to analogs like 4-(4-OMe) () or 4-Cl (). This ortho-meta substitution may enhance steric effects and alter electronic interactions with biological targets.

- Electronic Effects : The chloro group increases lipophilicity and may improve membrane permeability, while the methoxy group could participate in hydrogen bonding.

- Biological Activity Trends: Analogs with electron-withdrawing groups (e.g., NO₂, F, Cl) often show enhanced bioactivity. For example, the 4-F analog in exhibited antibacterial effects, while the 3-F-4-OMe derivative in demonstrated anti-inflammatory properties.

Pharmacological Potential

- Antibacterial Activity : The 4-F-3-Cl-2-Me analog () showed activity against Staphylococcus aureus, suggesting that chloro-methoxy substitutions might retain or enhance this effect.

- Anti-inflammatory Activity : The di-alkynyl derivative () inhibited COX-2, while the 3-F-4-OMe compound () suppressed prostaglandin E2 (PGE2) production. The target compound’s substituents may similarly modulate inflammatory pathways.

- Anticancer Potential: MortaparibMild () and thiazole-oxadiazole hybrids () highlight thiazoles’ role in targeting cancer-related proteins. The chloro group in the target compound could enhance DNA interaction or enzyme inhibition.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Actividad Biológica

4-(3-Chloro-4-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the compound's biological activity based on diverse scientific studies, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chloro group and a methoxy group on the phenyl moiety. This unique substitution pattern is believed to enhance its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. For instance, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity, contributing to its antimicrobial properties. Additionally, it has been shown to act as a tubulin inhibitor, disrupting microtubule dynamics and inducing cell cycle arrest in cancer cells .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound:

- Bacterial Inhibition : The compound has demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values indicate potent activity, with some derivatives showing MIC values as low as 0.22 μg/mL .

- Fungal Activity : It has also been assessed for antifungal properties, exhibiting effectiveness against common fungal pathogens.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, such as colon, melanoma, renal, and breast cancer cells. For example, certain derivatives exhibited IC50 values indicating moderate to high potency against these cell lines .

- Mechanistic Insights : The compound's ability to induce cell cycle arrest at the G2/M phase and disrupt tubulin polymerization has been established through immunostaining experiments and molecular docking studies . This mechanism is similar to that of established chemotherapeutic agents like colchicine.

Comparative Efficacy

A comparative analysis of similar thiazole derivatives reveals that the presence of specific substituents significantly affects biological activity. For instance:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | Moderate (varies by cell line) | Low (0.22 μg/mL) |

| N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | High | Moderate |

| Other Thiazole Derivatives | Variable | Variable |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Tubulin Inhibition : A study demonstrated that this compound effectively inhibits tubulin polymerization in cancer cells, suggesting its potential as a novel anticancer agent .

- Antimicrobial Screening : In another study, derivatives were screened for antimicrobial activity against clinical isolates of bacteria and fungi, confirming their efficacy in inhibiting pathogen growth .

Q & A

Basic Research Question

The synthesis typically involves cyclocondensation or multi-step reactions. A prevalent method includes:

- Step 1 : Reacting substituted aniline derivatives (e.g., 3-chloro-4-methoxyaniline) with thiourea or thioamide precursors in the presence of a halogenating agent (e.g., bromine or iodine) to form intermediate thiazole rings.

- Step 2 : Cyclization under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF, heated to 80–100°C for 4–12 hours .

- Alternative Route : Use of POCl₃ as a cyclizing agent for thiosemicarbazide derivatives, followed by ammonia precipitation .

Q. Key Considerations :

- Solvent choice impacts reaction kinetics; DMF enhances solubility of aromatic intermediates.

- Base selection (e.g., NaH vs. K₂CO₃) influences reaction speed and byproduct formation .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Basic Research Question

Q. Methodological Approach :

- ¹H/¹³C NMR :

- Aromatic Protons : Multiplets between δ 6.8–7.5 ppm for the chloro-methoxyphenyl group.

- Thiazole Protons : Singlet for C5-H (δ ~7.1 ppm) and NH₂ (δ ~5.5 ppm, broad) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 255.03 (C₁₀H₁₀ClN₂OS⁺) with fragmentation patterns confirming the thiazole ring .

- IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C) .

Q. Data Interpretation Tips :

- Overlapping signals in NMR? Use 2D-COSY or HSQC to resolve aromatic coupling .

How can researchers optimize the yield and purity of this compound when scaling up synthesis?

Advanced Research Question

Q. Optimization Strategies :

- Temperature Control : Gradual heating (ramp to 90°C over 30 mins) reduces side reactions like polymerization .

- Catalyst Screening : Transition metal catalysts (e.g., CuI) improve cyclization efficiency in thiazole formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (DMSO/H₂O) enhances purity (>95%) .

Case Study :

A 20% yield increase was achieved by substituting THF with DMF, reducing reaction time from 12 to 6 hours .

What strategies are recommended for resolving discrepancies in NMR or mass spectrometry data during characterization?

Advanced Research Question

Q. Troubleshooting Methodology :

- Contradictory NMR Peaks :

- Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃ shifts).

- Use DEPT-135 to distinguish CH₂ groups from NH₂ .

- Unexpected MS Fragments :

- Compare with simulated spectra (e.g., using ChemDraw or MassFrontier) .

- Check for isotopic patterns (e.g., chlorine’s M+2 peak at ~1/3 intensity) .

Example : A study resolved a δ 7.3 ppm doublet misassignment by spiking with a deuterated analog, confirming C3-H coupling .

How does the substitution pattern on the phenyl ring influence the compound's biological activity, and what methods are used to study this relationship?

Advanced Research Question

Q. Structure-Activity Relationship (SAR) Approaches :

- Modifications :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., α-glucosidase IC₅₀ = 12 μM vs. 45 μM for methoxy analogs) .

- Methoxy Position : Para-methoxy improves solubility but reduces antimicrobial potency compared to ortho-substitution .

- Experimental Validation :

- Enzyme Assays : Radioligand binding assays (e.g., ³H-labeled substrates for kinase inhibition studies) .

- Computational Modeling : Docking simulations (AutoDock Vina) predict interactions with target proteins like EGFR .

Advanced Research Question

Q. Validation Protocol :

Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .

Control Experiments : Use known inhibitors (e.g., acarbose for α-glucosidase) to benchmark results .

Orthogonal Assays : Pair enzyme inhibition with cell viability assays (e.g., MTT) to distinguish cytotoxicity from target-specific effects .

Case Study : Discrepancies in antifungal activity were resolved by testing under standardized CLSI M27 guidelines, revealing pH-dependent efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.